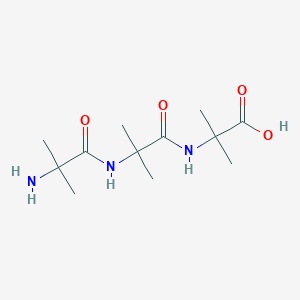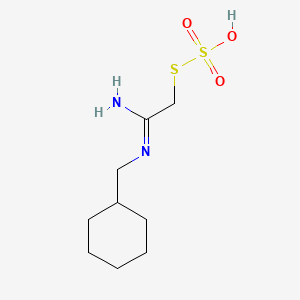
S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate is an organic compound containing sulfur, nitrogen, and oxygen atoms It is characterized by its unique structure, which includes a thiosulfate group bonded to a cyclohexylmethylamidino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cyclohexylmethylamine with carbon disulfide, followed by the addition of hydrogen peroxide. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained. The general reaction scheme can be represented as follows:
- Cyclohexylmethylamine reacts with carbon disulfide to form an intermediate.
- The intermediate is then treated with hydrogen peroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate or sulfonate derivatives.
Reduction: Reduction reactions can convert the thiosulfate group to sulfide or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Sulfate, sulfonate derivatives.
Reduction: Sulfide, thiol derivatives.
Substitution: Various substituted thiosulfate compounds.
Wissenschaftliche Forschungsanwendungen
S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets and pathways in biological systems. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and inflammation in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Thiosulfate: Commonly used in medical and industrial applications, particularly for its antioxidant properties.
Ammonium Thiosulfate: Used in agriculture as a fertilizer and in photographic processing.
Potassium Thiosulfate: Employed in various industrial processes, including water treatment and chemical synthesis.
Uniqueness
S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate is unique due to its specific structure, which combines a thiosulfate group with a cyclohexylmethylamidino moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
40283-56-5 |
|---|---|
Molekularformel |
C9H18N2O3S2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
[(1-amino-2-sulfosulfanylethylidene)amino]methylcyclohexane |
InChI |
InChI=1S/C9H18N2O3S2/c10-9(7-15-16(12,13)14)11-6-8-4-2-1-3-5-8/h8H,1-7H2,(H2,10,11)(H,12,13,14) |
InChI-Schlüssel |
HBVPIONTJSERNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CN=C(CSS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


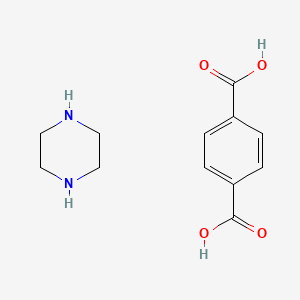

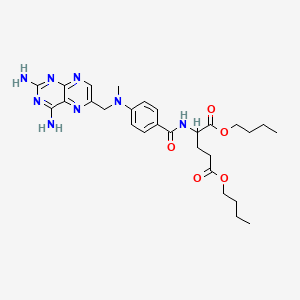
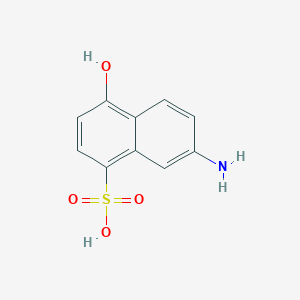
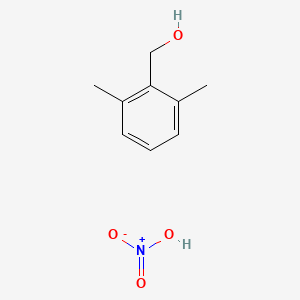

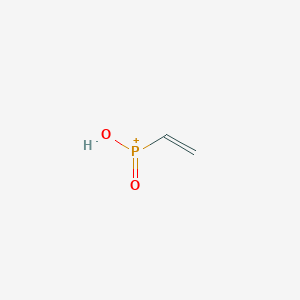
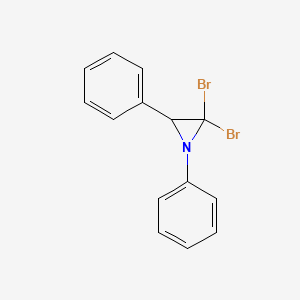

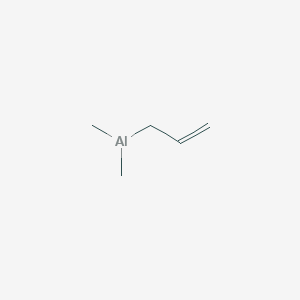

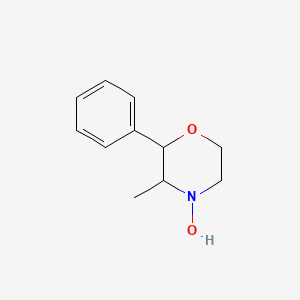
![6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14665602.png)
